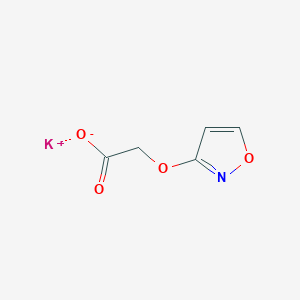Potassium 2-(1,2-oxazol-3-yloxy)acetate
CAS No.: 1803599-40-7
Cat. No.: VC2972963
Molecular Formula: C5H4KNO4
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1803599-40-7 |
|---|---|
| Molecular Formula | C5H4KNO4 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | potassium;2-(1,2-oxazol-3-yloxy)acetate |
| Standard InChI | InChI=1S/C5H5NO4.K/c7-5(8)3-9-4-1-2-10-6-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 |
| Standard InChI Key | NUFSZBJCKJWCKA-UHFFFAOYSA-M |
| SMILES | C1=CON=C1OCC(=O)[O-].[K+] |
| Canonical SMILES | C1=CON=C1OCC(=O)[O-].[K+] |
Introduction
Chemical Identity and Structural Properties
Potassium 2-(1,2-oxazol-3-yloxy)acetate (CAS: 1803599-40-7) is characterized by its distinctive molecular structure containing a 1,2-oxazole ring connected to an acetate group through an oxygen linkage, with potassium serving as the counterion. The compound's fundamental properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Potassium 2-(1,2-oxazol-3-yloxy)acetate
| Property | Value |
|---|---|
| CAS Number | 1803599-40-7 |
| Molecular Formula | C5H4KNO4 |
| Molecular Weight | 181.19 g/mol |
| SMILES Notation | c1conc1OCC(=O)[O-].[K+] |
| InChI | InChI=1S/C5H5NO4.K/c7-5(8)3-9-4-1-2-10-6-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 |
| InChIKey | NUFSZBJCKJWCKA-UHFFFAOYSA-M |
| Commercial Purity | Minimum 95% |
The compound's structure features a 1,2-oxazole core, which is a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms. Position 3 of this ring is substituted with an oxy-acetate group, which forms an ionic bond with potassium at the carboxylate end .
Chemical Reactivity and Structural Features
The reactivity of Potassium 2-(1,2-oxazol-3-yloxy)acetate is largely determined by its key functional groups:
-
The 1,2-oxazole ring - a five-membered aromatic heterocycle with distinct electronic properties
-
The ether linkage connecting the oxazole to the acetate group
-
The potassium carboxylate moiety, which provides ionic character and water solubility
These structural features potentially enable diverse chemical transformations, making the compound a versatile building block for more complex molecular architectures .
Applications in Chemical Research
Potassium 2-(1,2-oxazol-3-yloxy)acetate is primarily utilized as a specialized reagent in synthetic organic chemistry and medicinal chemistry research.
As a Building Block
The compound is marketed by chemical suppliers as a "versatile small molecule scaffold" , indicating its utility in constructing more complex molecules. This application leverages the compound's heterocyclic structure and functional group pattern, which provide multiple sites for further derivatization.
| Supplier | Catalog Number | Available Quantities | Purity |
|---|---|---|---|
| CymitQuimica | 3D-DXC59940 | 50mg, 500mg | Minimum 95% |
| Sigma-Aldrich | ENA447957021 | Not specified | Not specified |
| Bio-Fount | BSH59684 | 5mg | 95% |
The compound is typically offered in research-grade purity (≥95%) and in quantities appropriate for laboratory-scale experimentation .
| Category | Details |
|---|---|
| Hazard Classification | Warning |
| Potential Hazards | H303: May be harmful if swallowed H313: May be harmful in contact with skin H333: May be harmful if inhaled |
| Safety Recommendations | P264: Wash thoroughly after handling P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing P337+P313: If eye irritation persists get medical advice/attention |
Laboratory personnel should implement standard safety precautions when handling this compound, including the use of appropriate personal protective equipment and adherence to good laboratory practices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume